molecular formula C10H17N5 B1531923 6-(4-aminopiperidin-1-yl)-N-methylpyrimidin-4-amine CAS No. 1902981-14-9

6-(4-aminopiperidin-1-yl)-N-methylpyrimidin-4-amine

Cat. No.: B1531923
CAS No.: 1902981-14-9
M. Wt: 207.28 g/mol
InChI Key: ZMIYKPVPSGRMCS-UHFFFAOYSA-N
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Description

6-(4-aminopiperidin-1-yl)-N-methylpyrimidin-4-amine is a compound that features a piperidine ring and a pyrimidine ring. Piperidine derivatives are known for their wide range of biological activities and are commonly used in medicinal chemistry

Preparation Methods

The synthesis of 6-(4-aminopiperidin-1-yl)-N-methylpyrimidin-4-amine typically involves the formation of the piperidine and pyrimidine rings followed by their coupling. One common synthetic route includes the use of metal-catalyzed reactions, such as Suzuki-Miyaura coupling, which is known for its mild reaction conditions and functional group tolerance . Industrial production methods may involve optimizing these reactions for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

6-(4-aminopiperidin-1-yl)-N-methylpyrimidin-4-amine can undergo various chemical reactions, including:

Scientific Research Applications

6-(4-aminopiperidin-1-yl)-N-methylpyrimidin-4-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-(4-aminopiperidin-1-yl)-N-methylpyrimidin-4-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound can modulate these targets, leading to various biological effects. For example, it may inhibit certain enzymes or activate receptors, thereby influencing cellular processes .

Comparison with Similar Compounds

Similar compounds to 6-(4-aminopiperidin-1-yl)-N-methylpyrimidin-4-amine include other piperidine and pyrimidine derivatives. These compounds share structural similarities but may differ in their biological activities and applications. For instance, compounds like 3-(4-aminopiperidin-1-yl)methyl magnolol have been studied for their anticancer properties . The uniqueness of this compound lies in its specific combination of the piperidine and pyrimidine rings, which may confer distinct biological activities and therapeutic potential.

Properties

IUPAC Name

6-(4-aminopiperidin-1-yl)-N-methylpyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N5/c1-12-9-6-10(14-7-13-9)15-4-2-8(11)3-5-15/h6-8H,2-5,11H2,1H3,(H,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMIYKPVPSGRMCS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=CC(=NC=N1)N2CCC(CC2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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